Flutoprazepam

Catalog No.
S528226
CAS No.
25967-29-7
M.F
C19H16ClFN2O
M. Wt
342.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flutoprazepam

CAS Number

25967-29-7

Product Name

Flutoprazepam

IUPAC Name

7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one

Molecular Formula

C19H16ClFN2O

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C19H16ClFN2O/c20-13-7-8-17-15(9-13)19(14-3-1-2-4-16(14)21)22-10-18(24)23(17)11-12-5-6-12/h1-4,7-9,12H,5-6,10-11H2

InChI Key

OFVXPDXXVSGEPX-UHFFFAOYSA-N

SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F

solubility

Soluble in DMSO

Synonyms

7-chloro-1-cyclopropylmethyl-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one, flutoprazepam, KB 509, KB-509

Canonical SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F

The exact mass of the compound Flutoprazepam is 342.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Pharmacology

Summary of the Application: Flutoprazepam is a benzodiazepine drug that has been used primarily for its muscle relaxant properties, which are approximately equivalent to those of diazepam . It has more powerful sedative, hypnotic, anxiolytic, and anticonvulsant effects and is around four times more potent by weight compared to diazepam .

Methods of Application or Experimental Procedures: The single dose pharmacokinetics of flutoprazepam and its active N-desalkyl metabolite were determined in 8 normal subjects by using newly developed, highly sensitive, GC-MS and HPLC techniques .

Application in Clinical Medicine

Summary of the Application: Flutoprazepam is typically used for the treatment of severe insomnia and may also be used for treating stomach ulcers . It continues to be prescribed for mood and anxiety disorders, neurological conditions, severe agitation, and sleep disturbances .

Methods of Application or Experimental Procedures: Flutoprazepam can only be used legally by health professionals and for university research purposes. The substance can be given by pharmacists under a prescription .

Results or Outcomes: The use of benzodiazepines, including Flutoprazepam, has been deemed to be safe and effective with drugs widely prescribed in primary care for an array of conditions .

Application in Antimicrobial Research

Summary of the Application: Compounds targeting the peripheral benzodiazepine receptor, to which Flutoprazepam might exhibit affinity, have shown potency against Plasmodium falciparum and Toxoplasma gondii. This suggests a potential for benzodiazepines to contribute to antimicrobial research.

Application in Psychiatry

Summary of the Application: Flutoprazepam is a benzodiazepine drug that has been used for its powerful sedative, hypnotic, anxiolytic, and anticonvulsant effects . It is often prescribed for mood and anxiety disorders, neurological conditions, severe agitation, and sleep disturbances .

Methods of Application or Experimental Procedures: Flutoprazepam can be administered orally or intravenously . The dosage and frequency of administration are determined by a healthcare professional based on the patient’s condition and response to treatment .

Results or Outcomes: Flutoprazepam has been found to provide almost immediate symptom relief for a variety of conditions, making it a popular choice in psychiatry . The use of flutoprazepam should be carefully monitored due to the potential for dependency and withdrawal symptoms .

Application in Veterinary Medicine

Summary of the Application: They are known for their marked anxiolytic, hypnotic, and muscle relaxant properties .

Application in Toxicology

Summary of the Application: In toxicology, Flutoprazepam and other benzodiazepines are often involved in cases of drug overdose or poisoning . They are also studied for their potential misuse and addiction potential .

Methods of Application or Experimental Procedures: Toxicological studies often involve the analysis of blood or tissue samples in cases of suspected overdose or poisoning . These samples are analyzed using techniques such as liquid chromatography–time-of-flight mass spectrometry and liquid chromatography–tandem mass spectrometry .

Results or Outcomes: Studies have shown that Flutoprazepam and other benzodiazepines are often found in combination with other substances, particularly opioids, in cases of fatal intoxication . These findings highlight the risks associated with the misuse of these substances .

Flutoprazepam is a benzodiazepine derivative, primarily used for the treatment of severe insomnia and anxiety. It was patented in Japan by Sumitomo in 1972 and remains predominantly utilized within that country. The compound is known for its potent sedative, hypnotic, anxiolytic, and anticonvulsant properties, being approximately four times more potent than diazepam by weight. Additionally, flutoprazepam has muscle relaxant effects comparable to those of diazepam but exhibits a longer duration of action due to its active metabolites, particularly N-desalkylflurazepam, which significantly contributes to its therapeutic effects .

Flutoprazepam acts as a positive allosteric modulator of the GABA-A receptor, similar to other benzodiazepines []. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS. By enhancing the effects of GABA, Flutoprazepam promotes relaxation and reduces anxiety [].

As a potent CNS depressant, Flutoprazepam carries risks of drowsiness, dizziness, and impaired coordination []. Dependence and abuse are potential concerns, especially with long-term use [].

Flutoprazepam undergoes metabolic transformations primarily in the liver, where it is converted into active metabolites. The main metabolic pathway involves the N-dealkylation process leading to the formation of N-desalkylflurazepam. This metabolite has a longer half-life (approximately 90 hours) compared to the parent compound, which has an elimination half-life ranging from 60 to 90 hours . Other minor metabolites include 3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam, although these are generally present at low concentrations .

The biological activity of flutoprazepam is primarily attributed to its ability to enhance the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By binding to specific sites on GABA receptors, flutoprazepam increases the frequency of chloride channel openings, leading to increased neuronal inhibition and resultant sedative effects . Clinical studies indicate that while flutoprazepam itself may not contribute significantly to therapeutic effects, its metabolites play a crucial role in exerting these actions .

Flutoprazepam can be synthesized through various chemical pathways involving the reaction of appropriate starting materials that contain a benzodiazepine core structure. The synthesis typically involves:

  • Formation of the Benzodiazepine Core: This is achieved through cyclization reactions involving o-phenylenediamine and suitable carbonyl compounds.
  • Chlorination: Introduction of chlorine and fluorine atoms into the aromatic ring occurs via electrophilic aromatic substitution.
  • Final Modifications: Further functional group modifications yield flutoprazepam with desired pharmacological properties.

Specific methodologies may vary depending on the desired purity and yield of the final product .

Flutoprazepam is primarily indicated for:

  • Severe Insomnia: It is often prescribed for patients experiencing difficulty in sleeping due to anxiety or other disorders.
  • Anxiety Disorders: The anxiolytic properties make it suitable for treating various anxiety-related conditions.
  • Stomach Ulcers: Some studies suggest its utility in treating gastric ulcers due to its muscle relaxant properties .

Despite its efficacy, flutoprazepam's use is limited outside Japan due to regulatory restrictions.

Flutoprazepam interacts with various enzymes involved in drug metabolism, particularly those belonging to the cytochrome P450 family. Notably, it is metabolized by cytochrome P450 2A6 and cytochrome P450 2C19, which are responsible for hydroxylation processes that convert flutoprazepam into its active metabolites . These interactions can influence the pharmacokinetics of co-administered drugs, necessitating caution when prescribing flutoprazepam alongside other medications.

Flutoprazepam shares similarities with several other benzodiazepines but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

CompoundPotency (relative to Diazepam)Duration of ActionPrimary Use
Flutoprazepam4xLongInsomnia, Anxiety
FlurazepamSimilarLongInsomnia
DiazepamBaselineModerateAnxiety, Muscle Relaxant
Lorazepam1.5xShortAnxiety
Clonazepam2xLongSeizure disorders

Uniqueness of Flutoprazepam:

  • Potency: Flutoprazepam's potency surpasses that of diazepam and is comparable to flurazepam.
  • Metabolism: Its long-acting metabolites contribute significantly to its prolonged therapeutic effects.
  • Regulatory Status: Unlike many benzodiazepines, flutoprazepam remains unscheduled in certain jurisdictions like the United States, affecting its availability and use .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

342.0935190 g/mol

Monoisotopic Mass

342.0935190 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2GHY1101MM

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

25967-29-7

Wikipedia

Flutoprazepam

Dates

Last modified: 08-15-2023

[Metabolic fate of flutoprazepam (KB-509). IV. Pharmacokinetics of flutoprazepam-2-14C and desalkylflutoprazepam-2-14C in dog plasma]

A Kozaki, S Sakurai, N Awata
PMID: 7182452   DOI: 10.1248/yakushi1947.102.12_1177

Abstract




[Behavioral effects of flutoprazepam (KB-509) and its metabolites]

S Ueki, T Sukamoto, S Watanabe, T Yamamoto, Y Kataoka, S Shibata, D Suwandi, K Shibata, M Takano, Y Sato
PMID: 6890927   DOI:

Abstract

The behavioral effects of KB-509 and its metabolites were investigated and compared with those of diazepam in mice and rats. The locomotor activity of mice measured by an Animex test was decreased with relatively large doses of KB-509 and diazepam. The anticonflict effect of KB-509 in rats was approximately as potent as that of diazepam. The lever pressing responses in the unpunished period were reduced by diazepam at a dose of 50 mg/kg p.o., while they were not affected by KB-509 even at a large dose such as 100 mg/kg p.o. KB-509 inhibited conditioned avoidance responses of the rat in a shuttle box at an extremely large dose such as 1000 mg/kg p.o. This effect of KB-509 was much less potent than that of diazepam. KB-509 was more potent than diazepam in inhibiting footshock-induced fighting behavior in mice. KB-509 and diazepam prevented maximal electroshock, pentetrazol, and strychnine induced convulsions in mice. KB-509 was more potent than diazepam in potentiating barbital anesthesia, in impairing rotarod performance, and in muscle relaxant activity measured by a traction test in mice. The pharmacological activity of desalkyl-KB-509 was more potent than that of KB-509 and that of desalkyl-3-OH-KB-509 was approximately as potent as that of KB-509. These results indicate that KB-509 possesses pharmacological properties similar to that of diazepam, and it is slightly greater in potency and is much longer in duration of action than diazepam.


In vitro and ex vivo inhibition by flutoprazepam of [3H]flunitrazepam binding to mouse brain receptors

K Oki, T Sukamoto, K Ito, T Nose
PMID: 6148044   DOI:

Abstract

The ability of flutoprazepam, a new antianxiety drug of the benzodiazepine class, to inhibit [3H]flunitrazepam binding to mouse brain receptors was investigated in vitro and ex vivo (measurement of [3H]flunitrazepam binding in vitro after in vivo treatment of animals with unlabelled drugs). The Ki values for [3H]flunitrazepam binding in vitro were as follows: flutoprazepam (13.0 nM), diazepam (2.7 nM), nitrazepam (5.3 nM), prazepam (68.5 nM) and chlordiazepoxide (234 nM). Two metabolites of flutoprazepam, N-desalkyl-flutoprazepam (Ki = 3.1 nM) also inhibited [3H]flunitrazepam binding in vitro with higher potencies than that of flutoprazepam. Flutoprazepam was found to be more active in inhibiting [3H]flunitrazepam binding ex vivo and in preventing pentetrazol convulsions than predicted from Ki values. The ID50 values for inhibiting [3H]flunitrazepam binding ex vivo were 0.32 mg/kg, p.o. (flutoprazepam), 0.89 mg/kg, p.o. (diazepam), 0.94 mg/kg, p.o. (nitrazepam), 1.98 mg/kg, p.o. (prazepam) and 23.3 mg/kg, p.o. (chlordiazepoxide), respectively. The correlation between ID50 values ex vivo and ED50 values for preventing pentetrazol convulsions was highly significant (r = 0.929). These results suggest that flutoprazepam can exert its pharmacological activities by itself and that two metabolites also play an important role in the effects of flutoprazepam in vivo.


[Antiulcerogenic action of 7-chloro-1-cyclopropylmethyl-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one (KB-509), a new benzodiazepine derivative]

T Fukuda, K Itoh, T Nose
PMID: 7052359   DOI:

Abstract

Effects of KB-509, a new derivative of benzodiazepines and expected to be classified as an antianxiety drug, were studied on the experimental stress ulcers and serum 11-hydroxycorticosterone (11-OHCS) in mice. Firstly, we looked for a stress procedure under which diazepam would show antiulcerogenic effects at a lower dose than those required for a muscle relaxant effect in this species. We found that diazepam possessed a strong antiulcerogenic activity under the stress procedure (26 degrees C, 5 hr restraint and water immersion). KB-509 had a potent protective effect on the erosions induced by the present mild stress method at a considerably low dose (ED50: 0.36 mg/kg, p.o.) and the potency was about 3 and 9 times greater than that of diazepam and atropine sulfate, respectively. KB-509 did not affect indomethacin-induced gastric erosions and thermal ulcers, as did diazepam. KB-509 and diazepam depressed stress-induced increase of serum 11-OHCS in mice, but not at the low doses required for antiulcerogenic effects. In conclusion, the results in this study suggest that the stress method described may be used to evaluate the antianxiety effect of benzodiazepines, especially in mice, and that KB-509 is superior to both diazepam and atropine in antiulcerogenic activity.


Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects

N Barzaghi, L Leone, M Monteleone, G Tomasini, E Perucca
PMID: 2633923   DOI: 10.1007/BF03190114

Abstract

The single dose pharmacokinetics of flutoprazepam and its active N-desalkyl metabolite were determined in 8 normal subjects by using newly developed, highly sensitive, GC-MS and HPLC techniques. Following a 2 mg dose of the drug, the concentrations of unchanged flutoprazepam in serum were extremely low (below 5 ng/ml at 2 h) and declined rapidly to undetectable levels within 6-9 h after dosing. At all sampling times, the serum concentration of the N-dealkylated metabolite (N-desalkylflurazepam) was much greater than that of the parent compound. This metabolite appeared in serum rapidly (within 2 h), reached a peak between 2 and 12 h and declined slowly, with an elimination half-life of about 90 h on average. The serum concentration of two additional putative metabolites (3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam) was below the limit of detection (2 ng/ml) in all samples. Mild CNS effects (documented by prolonged choice reaction time) were present at 2 and 4 h but were no longer detectable at 9 h. It is suggested that unchanged flutoprazepam is unlikely to contribute significantly to clinical effects and that the drug exerts its therapeutic activity through conversion to the slowly eliminated N-desalkyl metabolite.


Propranolol does not alter flutoprazepam kinetics and metabolism in the rat

I Conti, S Sarati, S Caccia
PMID: 1936062   DOI: 10.1007/BF03189875

Abstract

The influence of propranolol on the disposition of flutoprazepam, a benzodiazepine derivative extensively biotransformed by hepatic microsomal oxidation, was evaluated in the rat. Propranolol was infused subcutaneously with osmotic minipumps (5 mg/day) to obtain steady-state concentrations of about 200 ng/ml. Flutoprazepam (5 mg/kg) was given intraperitoneally on the third day of propranolol infusion. There was some variability in flutoprazepam disposition, consistent with the concept of an extensive first-pass metabolism of high-extraction drugs. Propranolol had no significant effects on the kinetics of flutoprazepam or norflutoprazepam, an active metabolite possibly accounting for a substantial part of the parent compound's pharmacological and clinical effects. It was concluded that there is no evidence of any pharmacokinetic interaction between this beta-adrenoceptor blocker and flutoprazepam in the rat.


Effect of flutoprazepam on skills essential for driving motor vehicles

L Moser, A Macciocchi, H Plum, Bückmann
PMID: 1974429   DOI:

Abstract

The effects of the 1,4-benzodiazepine derivative flutoprazepam on the skills essential for driving motor vehicles were tested 2.5 h after intake of 1 x 2 mg and 1 x 4 mg, comparing with placebo. 18 healthy subjects who had homogeneous results in psychological/physical tests took part in the study. The study had a double-blind, randomized crossover design with 7-day washout periods. 2.5 h after intake of 4 mg flutoprazepam, the ability to drive was impaired. Only a very slight reduction in skill was found at the same time under the influence of 2 mg of the drug.


[Psycopharmacological and general pharmacological studies of 7-chloro-1-cyclopropylmethyl-1, 3-dihydro-5-(2-fluorophenyl)-2H-1, 4-benzodiazepin-2-one (KB-509) (author's transl)]

T Sukamoto, K Aikawa, K Itoh, T Nose
PMID: 7203280   DOI:

Abstract

KB-509, a new derivative of benzodiazepines, increased locomotor activities of mice in doses of 8-32 mg/kg (p.o.) and a decrease occurred with higher doses. This drug was 3-6 and 1-2 times more potent than diazepam (DZP) and nitrazepam (NZP), respectively, in anticonvulsant (anti-pentylenetetrazol, bemegride, strychnine) activities, antiaggressive activity and potentiation of chlorprothixene-induced hypnosis in mice. On the other hand, KB-509 possessed similar potency to DZP and NZP in muscle relaxant activity in mice and inhibition of flexor in cats, and was markedly weaker than DZP and NZP in causing a loss of righting reflex in mice. In the spontaneous EEG activity, KB-509 induced a drowsy pattern and slightly inhibited arousal response to EEG in rabbits, as did DZP. In particular, KB-509 was more potent than DZP in suppressing the amygdala afterdischarge and had a longer duration of action. KB-509 and DZP slightly depressed body temperature, the cardio-respiratory system and the gastrointestinal tract in high doses. Potentiation of spontaneous motility of the uterus and increase of urine excretion were also observed with high doses. In conclusion, KB-509 is superior to both DZP and NZP in the ratio of anticonvulsant and/or taming activities and muscle relaxant activity, and has a weak central depressant activity.


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